molecular formula C20H18FN5O B2519712 7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one CAS No. 1251574-49-8

7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No. B2519712
CAS RN: 1251574-49-8
M. Wt: 363.396
InChI Key: YQBPXLOXXOLRDZ-UHFFFAOYSA-N
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Description

The compound “7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, with various substituents attached to it. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on its functional groups. For instance, the presence of an anilino group could make it a potential nucleophile, while the presence of a pyrimidinone could make it a potential electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a fluorine atom could increase its electronegativity, while the presence of a phenethyl group could increase its hydrophobicity .

Scientific Research Applications

Antimicrobial Applications

The compound has garnered interest as a potential antimicrobial agent. Researchers synthesized new derivatives of pyrido [2,3-d] [1,2,4]triazolo[4,3-a]pyrimidin-5-one through various reactions. These derivatives were evaluated for their antimicrobial activities, and most of them displayed excellent activity against various microorganisms, except for SR and PA . This suggests that the compound could be explored further for its antibacterial properties.

Anticancer Potential

While specific studies on this compound’s anticancer effects are not directly available, its structural features make it an interesting candidate for further investigation. Pyrido [2,3-d] [1,2,4]triazolo[4,3-a]pyrimidin-5-ones have been associated with a wide range of biological activities, including potential anticancer properties . Researchers could explore its impact on cancer cell lines and investigate its mechanism of action.

Enzyme Inhibition

The compound’s unique structure may also lend itself to enzyme inhibition. Further studies could explore its potential as a carbonic anhydrase inhibitor or cholinesterase inhibitor, both of which have therapeutic relevance in various diseases .

Analgesic and Anti-Inflammatory Properties

Although direct evidence is lacking, compounds with similar scaffolds have demonstrated analgesic and anti-inflammatory effects. Investigating the compound’s impact on pain pathways and inflammation could provide valuable insights .

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell signaling, growth, and survival.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell growth and survival, particularly those involving c-met/vegfr-2 kinases .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not provided in the search results. Therefore, it’s challenging to outline its impact on bioavailability. In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that such studies could be conducted for this compound as well.

Result of Action

Based on the potential targets and the known effects of similar compounds, it can be inferred that the compound may have antiproliferative activities, potentially inhibiting the growth of certain cancer cell lines .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, as well as the development of synthesis methods that are more efficient or environmentally friendly .

properties

IUPAC Name

7-(4-fluoroanilino)-5-methyl-2-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O/c1-14-13-18(22-17-9-7-16(21)8-10-17)23-19-24-25(20(27)26(14)19)12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBPXLOXXOLRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN(C(=O)N12)CCC3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

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